molecular formula C12H18Cl2N2O2 B11838309 Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride

Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride

Cat. No.: B11838309
M. Wt: 293.19 g/mol
InChI Key: ZWZOUAPKAYXVKB-UHFFFAOYSA-N
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Description

Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride is a bicyclic heteroaromatic compound featuring a partially saturated quinoxaline core fused with an ethyl acetate moiety. The tetrahydroquinoxaline ring contains two nitrogen atoms at positions 1 and 4, contributing to its basicity and ability to form stable salts like the dihydrochloride. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting neurotransmitter receptors or enzymes involved in redox processes . Its synthesis typically involves cyclization reactions of ethyl glycinate derivatives with o-phenylenediamine analogs under acidic conditions, followed by hydrochloride salt formation to enhance solubility and stability.

Properties

Molecular Formula

C12H18Cl2N2O2

Molecular Weight

293.19 g/mol

IUPAC Name

ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate;dihydrochloride

InChI

InChI=1S/C12H16N2O2.2ClH/c1-2-16-12(15)7-9-8-13-10-5-3-4-6-11(10)14-9;;/h3-6,9,13-14H,2,7-8H2,1H3;2*1H

InChI Key

ZWZOUAPKAYXVKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CNC2=CC=CC=C2N1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride typically involves the reduction of ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. A common method includes the use of a palladium on carbon (Pd/C) catalyst in ethanol under a hydrogen atmosphere . The reaction mixture is stirred for several hours, followed by filtration to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it to different tetrahydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a Pd/C catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which exhibit a range of biological activities .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride exhibit significant antimicrobial activity. The tetrahydroquinoxaline framework has been associated with antibacterial and antifungal properties. Studies have shown that derivatives can inhibit the growth of various pathogens, suggesting potential applications in developing new antimicrobial agents .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of tetrahydroquinoxaline derivatives. This compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering protective effects against neuronal damage .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Research has indicated that certain tetrahydroquinoxaline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This suggests that this compound could be explored further for its potential use in cancer therapy .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Formation of Complex Molecules : It can act as a building block for synthesizing more complex organic molecules used in pharmaceuticals.
  • Reactions with Nucleophiles : The presence of the ester group makes it reactive towards nucleophiles, enabling the formation of diverse derivatives that could have tailored biological activities .

Case Study 1: Antimicrobial Screening

A study conducted on a series of tetrahydroquinoxaline derivatives demonstrated that compounds with similar structures to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The results indicated a correlation between structural modifications and antimicrobial efficacy, paving the way for developing new antibiotics based on this scaffold .

Case Study 2: Neuroprotection in Animal Models

In experimental models of neurodegeneration, analogs of this compound showed promising neuroprotective effects. These studies highlighted the compound's ability to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial properties .

Comparison with Similar Compounds

Ethyl (1-Aminocyclohexyl)acetate Hydrochloride

  • Structural Differences: While both compounds share an ethyl acetate backbone, the cyclohexylamine substituent in this analog replaces the tetrahydroquinoxaline ring. The amino group is positioned on a cyclohexane ring, leading to distinct stereochemical and conformational properties .
  • Physicochemical Properties: The absence of aromatic nitrogen atoms reduces polarity compared to the tetrahydroquinoxaline derivative. This results in lower water solubility but improved lipid membrane permeability.
  • Biological Activity: The cyclohexylamine analog exhibits weaker interactions with aromatic π-systems in biological targets, making it less effective in enzyme inhibition compared to the tetrahydroquinoxaline-based compound .

2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic Acid Hydrochloride

  • Structural Differences: The tetrahydroquinoline core in this compound has only one nitrogen atom, unlike the two in tetrahydroquinoxaline. The acetic acid moiety replaces the ethyl ester, altering ionization behavior .
  • Physicochemical Properties : The carboxylic acid group increases acidity (pKa ~4.5), making it more water-soluble at physiological pH than the ester derivative. However, the lack of a second nitrogen reduces its ability to form stable hydrochloride salts.
  • Biological Activity: The single nitrogen limits hydrogen-bonding interactions, reducing affinity for targets like monoamine oxidases. However, its carboxylic acid group enables covalent interactions with serine proteases .

Ethyl 2-[(Azetidin-3-yl)(methyl)amino]acetate Dihydrochloride

  • Structural Differences: An azetidine (four-membered saturated ring) replaces the tetrahydroquinoxaline, introducing significant ring strain. The methylamino group adds steric bulk .
  • Physicochemical Properties : The smaller azetidine ring increases solubility in polar solvents but reduces thermal stability. The dihydrochloride salt form mitigates volatility.
  • Biological Activity: Azetidine’s high ring strain enhances reactivity, making it a potent electrophile in enzyme inhibition. However, this also increases off-target effects compared to the more stable tetrahydroquinoxaline derivative .

Ethyl 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetate Dihydrochloride

  • Structural Differences: A thiazole ring replaces the tetrahydroquinoxaline, introducing sulfur and altering electronic properties. The aminomethyl substituent on thiazole enhances basicity .
  • Physicochemical Properties : The sulfur atom increases lipophilicity, enhancing blood-brain barrier penetration. The dihydrochloride salt improves aqueous solubility.
  • Biological Activity: The thiazole moiety engages in π-π stacking and sulfur-mediated hydrophobic interactions, making it effective in kinase inhibition but less selective for quinoxaline-associated targets like GABA receptors .

Data Table: Key Comparative Properties

Compound Name Core Structure Nitrogen Atoms Solubility (mg/mL) Key Biological Targets
Ethyl 2-(1,2,3,4-THQ*) acetate diHCl Tetrahydroquinoxaline 2 12.5 (H2O) MAO-B, GABA receptors
Ethyl (1-aminocyclohexyl)acetate HCl Cyclohexane 1 4.2 (H2O) Serotonin transporters
2-(Tetrahydroquinolin-4-yl)acetic acid HCl Tetrahydroquinoline 1 18.0 (H2O) Serine proteases
Ethyl 2-[(azetidin-3-yl)(methyl)amino]acetate diHCl Azetidine 2 9.8 (H2O) Kinases, GPCRs
Ethyl 2-[2-(aminomethyl)-thiazol-4-yl]acetate diHCl Thiazole 2 7.6 (H2O) Kinases, DNA topoisomerases

*THQ: Tetrahydroquinoxaline

Biological Activity

Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-2-yl)acetate dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanism of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C13H16Cl2N2O2
  • Molar Mass : Approximately 303.19 g/mol
  • IUPAC Name : Ethyl 1,2,3,4-tetrahydroquinolin-2-ylacetate
  • Structure : The compound features a tetrahydroquinoxaline moiety linked to an ethyl acetate group.

Research indicates that compounds with a tetrahydroquinoxaline structure exhibit various biological activities, including:

  • Neuroprotective Effects : Similar compounds have shown the ability to protect neurons from excitotoxicity, particularly through modulation of NMDA receptors. For instance, studies on related compounds demonstrated their efficacy in reducing calcium influx in neurons under stress conditions .
  • Antioxidant Activity : The presence of the tetrahydroquinoxaline ring may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Biological Activity Summary

Activity TypeDescriptionReferences
NeuroprotectionInhibition of NMDA receptor-mediated excitotoxicity; potential in treating neurodegenerative diseases.
AntioxidantScavenging of free radicals; reduction of oxidative stress in cellular models.
AntimicrobialPreliminary studies suggest potential antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Neuroprotective Study :
    • A study involving a related compound demonstrated that pretreatment with the compound significantly reduced NMDA-induced apoptosis in cultured neurons. The mechanism was attributed to the inhibition of NR2B-containing NMDA receptors, which play a critical role in excitotoxicity associated with neurological disorders .
  • Antioxidant Activity Assessment :
    • In vitro assays indicated that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative damage in various diseases .
  • Antimicrobial Evaluation :
    • Initial screening for antimicrobial activity showed that the compound had notable effects against Gram-positive bacteria. Further studies are needed to elucidate the specific mechanisms involved and to explore its efficacy against a broader range of pathogens .

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